![molecular formula C19H15FN6O3 B2483509 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903846-10-5](/img/structure/B2483509.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
The study of complex chemical compounds, such as N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, involves detailed investigation into their synthesis, structure, and properties. These compounds are of interest due to their potential applications in fields such as pharmaceuticals, material science, and chemical engineering.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and building up to the desired structure. For instance, Mehta et al. (2019) describe the synthesis of related quinazolinone derivatives, highlighting techniques that could be adapted for our compound, including condensation reactions, protection and deprotection of functional groups, and purification methods (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Geng et al. (2023) provide an example of how crystal structure analysis and density functional theory (DFT) calculations are used to confirm the structure and explore the electronic properties of similar triazine derivatives (Geng et al., 2023).
Scientific Research Applications
Synthesis and Biological Potential of Quinazolinone Derivatives Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial activity and moderate anticancer activity in vitro (Mehta et al., 2019). This suggests that structurally related compounds could have similar biological activities and potential applications in developing new antimicrobial and anticancer agents.
Pharmacological Importance of Oxoquinazoline Derivatives Research has highlighted the pharmacological significance of oxoquinazoline derivatives, noting their anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) focused on synthesizing substituted 6-bromoquinazolinones to explore their pharmacological activities, indicating the broad potential of quinazolinone derivatives in drug development (Rajveer et al., 2010).
Antimicrobial and Anticancer Activities of Quinazolinone-Based Compounds A study by Hassan et al. (2021) synthesized 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, showing high anticancer activity and VEGFR-2 inhibitory activity. This research suggests the potential of quinazolinone-based compounds as promising anticancer agents with specific target inhibition capabilities (Hassan et al., 2021).
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQOCSPZBQEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
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